
1-Ethyl-4-(2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(2-furoyl)piperazine, also known as EFPI, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EFPI is a piperazine derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-furoyl)piperazine is not fully understood. However, it has been proposed that 1-Ethyl-4-(2-furoyl)piperazine exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 1-Ethyl-4-(2-furoyl)piperazine has also been found to modulate the expression of several key genes involved in cancer progression, such as Bcl-2, p53, and NF-kB.
Biochemical and Physiological Effects:
1-Ethyl-4-(2-furoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 1-Ethyl-4-(2-furoyl)piperazine has been shown to possess anti-inflammatory and antiviral properties. 1-Ethyl-4-(2-furoyl)piperazine has also been found to modulate the activity of several enzymes involved in cellular metabolism, such as acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Ethyl-4-(2-furoyl)piperazine is its potent antitumor activity. 1-Ethyl-4-(2-furoyl)piperazine has been found to exhibit activity against a range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, 1-Ethyl-4-(2-furoyl)piperazine also has several limitations for lab experiments. For example, the synthesis of 1-Ethyl-4-(2-furoyl)piperazine can be challenging and requires specialized equipment and expertise. In addition, the mechanism of action of 1-Ethyl-4-(2-furoyl)piperazine is not fully understood, which makes it difficult to optimize its activity.
Future Directions
There are several future directions for research on 1-Ethyl-4-(2-furoyl)piperazine. One area of interest is the development of more efficient synthesis methods for 1-Ethyl-4-(2-furoyl)piperazine, which could improve the yield and purity of the compound. Another area of interest is the optimization of the mechanism of action of 1-Ethyl-4-(2-furoyl)piperazine, which could lead to the development of more potent and selective anticancer agents. Finally, the potential applications of 1-Ethyl-4-(2-furoyl)piperazine in the treatment of other diseases, such as inflammation and viral infections, should also be explored.
Synthesis Methods
The synthesis of 1-Ethyl-4-(2-furoyl)piperazine involves the reaction of 1-ethylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of 1-Ethyl-4-(2-furoyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Scientific Research Applications
1-Ethyl-4-(2-furoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of 1-Ethyl-4-(2-furoyl)piperazine is in the treatment of cancer. 1-Ethyl-4-(2-furoyl)piperazine has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 1-Ethyl-4-(2-furoyl)piperazine has also been shown to inhibit the growth of tumor xenografts in animal models.
properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
DPFZNKFALBEQBH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CO2 |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
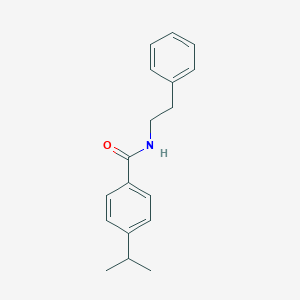

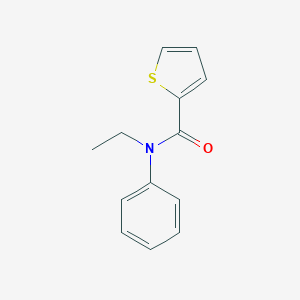
![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)

![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
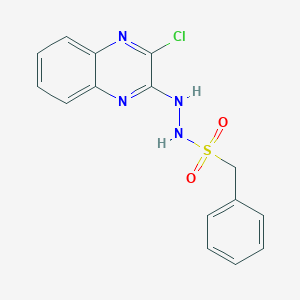
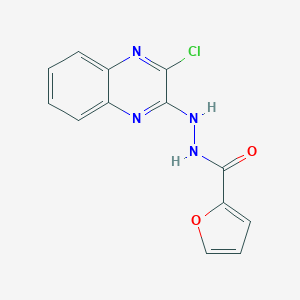
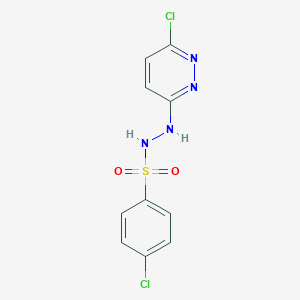
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)